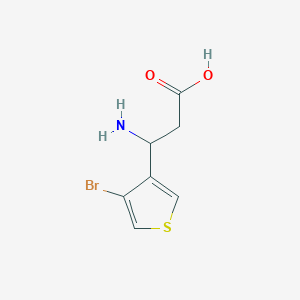![molecular formula C9H14N4O B13064110 2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B13064110.png)
2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine is a heterocyclic compound with a unique structure that integrates a pyrano and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine typically involves multicomponent reactions. One common method includes the Knoevenagel-Michael cyclocondensation of barbituric acid or 1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This reaction is often carried out under metal-free conditions, making it an environmentally friendly approach.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and multicomponent reactions are likely to be employed to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[4,3-d]pyrimidine derivatives with different functional groups, while substitution reactions can introduce various substituents at the hydrazinyl position.
Scientific Research Applications
2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research indicates its potential as a CDK2 inhibitor, making it a candidate for cancer treatment.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine involves its interaction with molecular targets such as CDK2 (cyclin-dependent kinase 2). By inhibiting CDK2, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . This inhibition is achieved through binding to the active site of the enzyme, preventing its interaction with substrates necessary for cell division.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with potential anticancer properties.
Uniqueness
2-Hydrazinyl-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine is unique due to its specific hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials.
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C9H14N4O/c1-5-3-8-7(6(2)14-5)4-11-9(12-8)13-10/h4-6H,3,10H2,1-2H3,(H,11,12,13) |
InChI Key |
HMXZZHNFDFIFJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(O1)C)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-{6-chloroimidazo[1,2-a]pyridin-3-yl}-2,2-difluoroethan-1-one;2-chloro-2,2-difluoroaceticacid](/img/structure/B13064029.png)
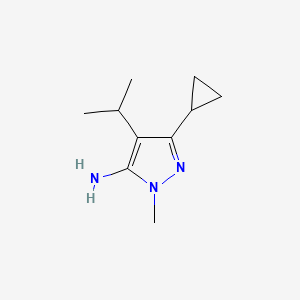

![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13064044.png)

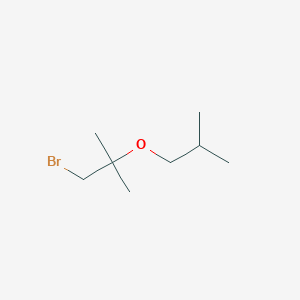


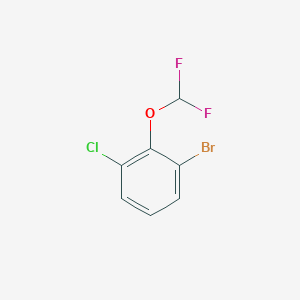

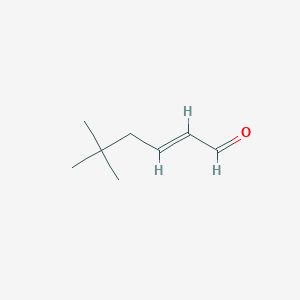
![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13064105.png)

